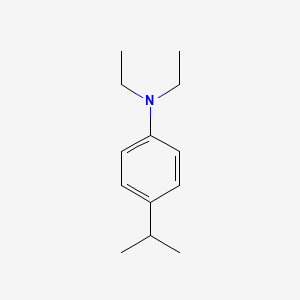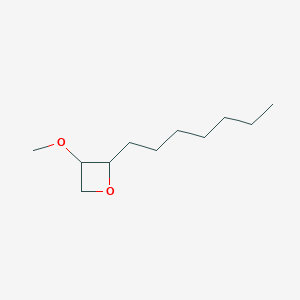
2,3-Bis(acetyloxy)-6-(2-phenylethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(acetyloxy)-6-(2-phenylethyl)benzoic acid is an organic compound with a complex structure that includes both acetyloxy and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(acetyloxy)-6-(2-phenylethyl)benzoic acid typically involves the esterification of the corresponding benzoic acid derivative. The reaction conditions often include the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(acetyloxy)-6-(2-phenylethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted benzoic acid derivatives.
Scientific Research Applications
2,3-Bis(acetyloxy)-6-(2-phenylethyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Bis(acetyloxy)-6-(2-phenylethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may play a role in the compound’s biological activity. Additionally, the phenylethyl group can interact with various receptors or enzymes, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxybenzoic acid: Similar structure but lacks the acetyloxy and phenylethyl groups.
2,3-Diacetoxybenzoic acid: Similar ester groups but lacks the phenylethyl group.
6-(2-Phenylethyl)benzoic acid: Contains the phenylethyl group but lacks the acetyloxy groups.
Uniqueness
2,3-Bis(acetyloxy)-6-(2-phenylethyl)benzoic acid is unique due to the presence of both acetyloxy and phenylethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
75299-43-3 |
|---|---|
Molecular Formula |
C19H18O6 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2,3-diacetyloxy-6-(2-phenylethyl)benzoic acid |
InChI |
InChI=1S/C19H18O6/c1-12(20)24-16-11-10-15(9-8-14-6-4-3-5-7-14)17(19(22)23)18(16)25-13(2)21/h3-7,10-11H,8-9H2,1-2H3,(H,22,23) |
InChI Key |
SJROWRBVVWKRBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C=C1)CCC2=CC=CC=C2)C(=O)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


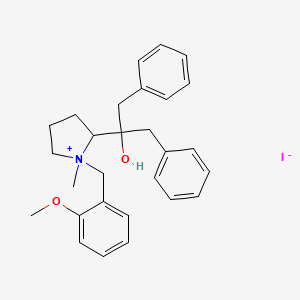
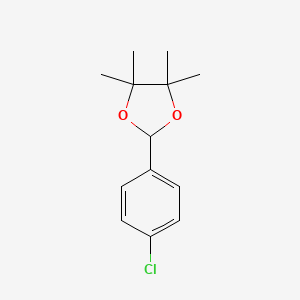
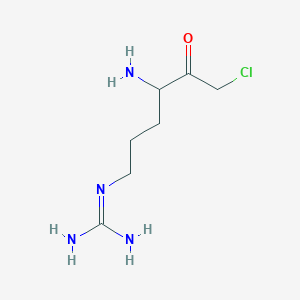
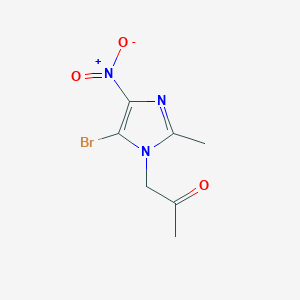

![Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14440296.png)
![N,N'-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide}](/img/structure/B14440302.png)
![2,2-Dichloro-N-[2-(methoxyimino)ethyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B14440316.png)
![({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile](/img/structure/B14440325.png)

